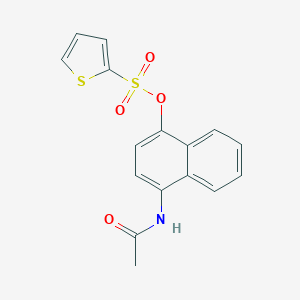

![molecular formula C28H31NO5S B281255 Methyl 2-tert-butyl-5-{[(4-tert-butylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281255.png)

Methyl 2-tert-butyl-5-{[(4-tert-butylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 2-tert-butyl-5-{[(4-tert-butylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate, also known as MTBSTFA, is a chemical compound commonly used in scientific research. It is a derivative of naphthalene and is widely used as a derivatizing agent for the analysis of various compounds, including fatty acids, steroids, and amino acids.

Wirkmechanismus

Methyl 2-tert-butyl-5-{[(4-tert-butylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate reacts with various functional groups, including hydroxyl, carboxyl, and amino groups, to form volatile derivatives that can be easily analyzed by GC-MS. The reaction involves the replacement of the functional group with a tert-butyldimethylsilyl (TBDMS) group, which is stable and volatile.

Biochemical and Physiological Effects:

Methyl 2-tert-butyl-5-{[(4-tert-butylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate itself does not have any biochemical or physiological effects, as it is a chemical compound used for analytical purposes only. However, its derivatives can be used to analyze various biochemical and physiological processes, including the metabolism of fatty acids, steroids, and amino acids.

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using Methyl 2-tert-butyl-5-{[(4-tert-butylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate as a derivatizing agent is its ability to form stable and volatile derivatives that can be easily analyzed by GC-MS. It is particularly useful for the analysis of polar and labile compounds, which are difficult to analyze by other methods. However, Methyl 2-tert-butyl-5-{[(4-tert-butylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate has some limitations, including the need for careful handling, as it is a toxic and flammable compound. It also requires a high degree of expertise to use effectively, as the reaction conditions need to be carefully controlled to obtain accurate results.

Zukünftige Richtungen

There are several future directions for the use of Methyl 2-tert-butyl-5-{[(4-tert-butylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate in scientific research. One area of interest is the development of new derivatizing agents that can be used for the analysis of specific compounds. Another area of interest is the application of Methyl 2-tert-butyl-5-{[(4-tert-butylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate in metabolomics, which involves the analysis of the metabolites produced by living organisms. Finally, the use of Methyl 2-tert-butyl-5-{[(4-tert-butylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate in environmental analysis, particularly in the analysis of pollutants, is an area of growing interest.

Synthesemethoden

Methyl 2-tert-butyl-5-{[(4-tert-butylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate can be synthesized through a multistep process involving the reaction of 2-hydroxy-1-naphthaldehyde with tert-butylamine, followed by sulfonylation with p-toluenesulfonyl chloride and finally esterification with methyl iodide. The resulting compound is then purified through column chromatography to obtain pure Methyl 2-tert-butyl-5-{[(4-tert-butylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate.

Wissenschaftliche Forschungsanwendungen

Methyl 2-tert-butyl-5-{[(4-tert-butylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate is commonly used as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) analysis of various compounds. It is particularly useful for the analysis of polar and labile compounds, as it can form stable and volatile derivatives that can be easily analyzed by GC-MS.

Eigenschaften

Molekularformel |

C28H31NO5S |

|---|---|

Molekulargewicht |

493.6 g/mol |

IUPAC-Name |

methyl 2-tert-butyl-5-[(4-tert-butylphenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate |

InChI |

InChI=1S/C28H31NO5S/c1-27(2,3)17-12-14-18(15-13-17)35(31,32)29-22-16-21-23(26(30)33-7)25(28(4,5)6)34-24(21)20-11-9-8-10-19(20)22/h8-16,29H,1-7H3 |

InChI-Schlüssel |

SJWILKJEHHFZEH-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OC)C(C)(C)C |

Kanonische SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OC)C(C)(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(phenylsulfonyl)-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281174.png)

![Methyl 2-({4-[(8-quinolinylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B281176.png)

![N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-1-naphthalenesulfonamide](/img/structure/B281178.png)

![1-Acetyl-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B281179.png)

![N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281182.png)

![5-tert-butyl-2,3-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B281184.png)

![1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]piperidine](/img/structure/B281190.png)

![Isopentyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate](/img/structure/B281192.png)

![N,N-dibenzyl-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B281196.png)

![1-[(4-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B281198.png)